6-Chloro-9-cyclohexyl-9h-purine
Overview
Description
6-Chloro-9-cyclohexyl-9h-purine is a useful research compound. Its molecular formula is C11H13ClN4 and its molecular weight is 236.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
6-Chloro-9-cyclohexyl-9H-purine and its derivatives have been extensively studied for their antiviral properties. For instance, the synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, which are closely related to this compound, has demonstrated significant antirhinovirus activity. This class of compounds has shown effectiveness against various serotypes of rhinovirus, indicating potential applications in treating respiratory infections caused by these viruses (Kelley, Linn, & Selway, 1989).
Antimicrobial and Antituberculosis Properties
Another significant application area is in antimicrobial and antituberculosis therapy. Research has shown that derivatives of this compound, specifically 9-benzylpurines, exhibit potent antimycobacterial activity, especially against Mycobacterium tuberculosis. Certain compounds in this category, particularly those with a chlorine atom in the purine 2-position, have demonstrated high activity and low toxicity, making them potential candidates for tuberculosis treatment (Bakkestuen, Gundersen, & Utenova, 2005).
Anticonvulsant Effects
In the field of neurology, this compound derivatives have been explored for their anticonvulsant properties. Compounds in this category have shown promising results against seizures induced by maximal electroshock in animal models. This suggests the potential for developing new classes of anticonvulsant drugs based on the this compound structure (Kelley et al., 1988).
Enzyme Inhibition
This compound has also been studied for its role in enzyme inhibition. The synthesis of derivatives such as cis-(6-substituted-9-purinyl)cycloalkylcarbinols has revealed their potential as inhibitors of adenosine deaminase. These compounds could be useful in studying enzyme mechanisms and in the development of therapeutic agents targeting specific enzyme activities (Schaeffer, Godse, & Liu, 1964).
Eco-friendly Synthesis
From a green chemistry perspective, an eco-friendly synthesis method for 6-chloro-8-substituted-9H-purine derivatives has been developed. This method utilizes cellulose sulfuric acid as a reusable catalyst, offering advantages such as high yield, short reaction times, and environmentally friendly procedures (Maddila, Momin, Lavanya, & Rao, 2016).
Properties
IUPAC Name |
6-chloro-9-cyclohexylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLKVTSIZURDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280850 | |
Record name | 6-chloro-9-cyclohexyl-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-41-5 | |
Record name | NSC18924 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-9-cyclohexyl-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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